molecular formula C5H4FNO3S B2640572 2-Oxo-1H-pyridine-4-sulfonyl fluoride CAS No. 2305251-83-4

2-Oxo-1H-pyridine-4-sulfonyl fluoride

Cat. No.: B2640572
CAS No.: 2305251-83-4
M. Wt: 177.15
InChI Key: SQXNBXUDLWNDCC-UHFFFAOYSA-N
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Description

2-Oxo-1H-pyridine-4-sulfonyl fluoride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a sulfonyl fluoride group attached to the pyridine ring, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1H-pyridine-4-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group onto the pyridine ring. One common method is the reaction of 2-oxo-1H-pyridine-4-sulfonyl chloride with a fluoride source, such as potassium fluoride, under appropriate reaction conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One approach could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1H-pyridine-4-sulfonyl fluoride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, making it a suitable candidate for nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under mild conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions, with the reactions being carried out in solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while coupling reactions would result in the formation of biaryl compounds.

Scientific Research Applications

2-Oxo-1H-pyridine-4-sulfonyl fluoride has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of sulfonamide and sulfonate derivatives.

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through the sulfonyl fluoride group.

    Material Science: It is investigated for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Research: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-Oxo-1H-pyridine-4-sulfonyl fluoride is primarily based on the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic residues in biological molecules, such as the active sites of enzymes. This covalent modification can lead to the inhibition of enzyme activity, making the compound a potential candidate for enzyme inhibitor design. The molecular targets and pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-1H-pyridine-4-sulfonyl Chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group. It is also reactive towards nucleophiles but has different reactivity and stability profiles.

    2-Oxo-1H-pyridine-4-sulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group. It is less reactive but has different biological activities.

    4-Fluoropyridine: A simpler compound with a fluorine atom attached to the pyridine ring. It has different chemical properties and reactivity compared to 2-Oxo-1H-pyridine-4-sulfonyl fluoride.

Uniqueness

This compound is unique due to the presence of the sulfonyl fluoride group, which imparts high reactivity towards nucleophiles and potential for covalent modification of biological targets. This makes it a valuable compound in both synthetic and biological research.

Properties

IUPAC Name

2-oxo-1H-pyridine-4-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO3S/c6-11(9,10)4-1-2-7-5(8)3-4/h1-3H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXNBXUDLWNDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305251-83-4
Record name 2-hydroxypyridine-4-sulfonyl fluoride
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